Product packaging for b-Cortolone(Cat. No.:CAS No. 667-66-3)

b-Cortolone

Cat. No.: B145583
CAS No.: 667-66-3
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-AIEJOZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Cortolone is an endogenous steroid metabolite that serves as a key biomarker in steroid metabolome analysis, providing researchers with critical insights into cortisol metabolism and endocrine function. It is specifically a metabolite of cortisone, formed through the 11-oxosteroid pathway and belonging to the class of corticosteroids . As a 21-hydroxysteroid, its structure features multiple hydroxyl groups, which is typical for steroid metabolites excreted in urine . In research, the primary value of Beta-Cortolone lies in its application as a diagnostic biomarker. The comprehensive profiling of steroid metabolites, including Beta-Cortolone, in 24-hour urine samples reflects the net 24-hour steroid output and offers a magnifying glass into alterations in steroid biosynthesis and metabolism . This is crucial for investigating inborn disorders of steroidogenesis and conditions associated with autonomous adrenal steroid excess, such as Cushing's syndrome and adrenal tumors . Advanced mass spectrometry-based steroid metabolome profiling, particularly in urine, utilizes Beta-Cortolone to develop unique multisteroid signatures for personalized approaches to diagnosis, differential diagnosis, and prognostic prediction . The compound is also significant in developing and validating highly specific liquid chromatography-mass spectrometry (LC-MSn) methods for the simultaneous quantification of cortisol and its wide array of metabolites in human urine . These methods overcome the limitations of immunoassays and are becoming the gold standard in clinical and research settings for their sensitivity and specificity. Research into endocrine disorders like Cushing's syndrome and Addison's disease often involves measuring the pattern and ratio of cortisol metabolites, including Beta-Cortolone, to understand pathological alterations in the hypothalamus-pituitary-adrenal axis . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B145583 b-Cortolone CAS No. 667-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-AIEJOZITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318212
Record name β-Cortolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-66-3
Record name β-Cortolone
Source CAS Common Chemistry
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Record name NSC56997
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Record name β-Cortolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Metabolism of Beta Cortolone

Enzymatic Pathways of Beta-Cortolone Formation

The formation of beta-cortolone from cortisol involves several key enzymatic steps, primarily occurring in the liver. This metabolic route is part of the inactivation and excretion pathway for glucocorticoids.

A crucial step in the formation of beta-cortolone is the reduction of the 20-oxo group of cortisol or its derivatives. The enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) is implicated in catalyzing this reduction to a 20β-hydroxyl group. While cortisol can be directly metabolized by 20β-HSD to 20β-dihydrocortisol, the formation of beta-cortolone involves further modifications of the cortisol structure. nih.govmdpi.com Carbonyl reductase 1 (CBR1) is identified as an enzyme in humans possessing NADPH-dependent 20β-HSD activity. nih.gov

Beta-cortolone is formed from cortisol via a 5β-tetrahydrocortisol intermediate. caymanchem.comcaymanchem.com The metabolism of cortisol typically begins with the reduction of the Δ⁴-double bond and the 3-keto group. Steroid 5β-reductase catalyzes the reduction of the C4-5 double bond in cortisol, leading to the formation of 5β-tetrahydrocortisol (also known as urocortisol or tetrahydrocortisol). caymanchem.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com Subsequently, 5β-tetrahydrocortisol undergoes further enzymatic transformation, including the reduction of the 20-oxo group by 20β-HSD activity, ultimately yielding beta-cortol. mdpi.comcaymanchem.comsigmaaldrich.com Beta-cortolone is the 11-oxo analogue of beta-cortol, suggesting its formation likely involves a similar pathway but originating from an 11-keto precursor.

The metabolic pathway leading to cortolones (including beta-cortolone) involves the 20α/β-reduction of tetrahydrocortisone (B135524) (THE). mdpi.comoup.comnih.gov Tetrahydrocortisone is a metabolite of cortisone (B1669442), which is itself interconverted with cortisol by 11β-hydroxysteroid dehydrogenases (11β-HSDs). wikipedia.orgoup.com Therefore, the synthesis of beta-cortolone involves initial reduction of cortisol to 5β-tetrahydrocortisol, followed by or occurring in parallel with the 11β-dehydrogenation to an 11-keto intermediate (tetrahydrocortisone), and subsequent 20β-reduction.

A simplified view of the pathway suggests cortisol is converted to 5β-tetrahydrocortisol, which is an intermediate in the biosynthesis of beta-cortol. caymanchem.comsigmaaldrich.com Beta-cortolone is produced from tetrahydrocortisone, likely through the action of a human 20β-HSD. nih.gov

The key metabolic steps and intermediates involved in the formation of beta-cortolone can be summarized as follows:

StepEnzyme Involved (if specified)SubstrateProduct
1. A-ring Reduction (C4-5 double bond)Steroid 5β-reductaseCortisol5β-tetrahydrocortisol
2. 11β-Dehydrogenation11β-HSD (Type 2)CortisolCortisone
3. A-ring Reduction (C4-5 double bond)Steroid 5β-reductaseCortisoneTetrahydrocortisone
4. 20β-Reduction20β-HSD (e.g., CBR1)TetrahydrocortisoneBeta-Cortolone

Note: The precise sequence and compartmentalization of these steps can vary.

Beta-cortolone is closely related to cortisone and other 11-ketosteroids as it is a downstream metabolite of this class of compounds. Cortisone is the inactive 11-keto analogue of cortisol, interconverted by 11β-HSD enzymes. wikipedia.orgoup.com While cortisol is metabolized to tetrahydrocortisol (B1682764) and cortols, cortisone is metabolized to tetrahydrocortisone and cortolones (including alpha-cortolone and beta-cortolone). mdpi.comoup.comnih.gov

The metabolic cascade involving cortisone and leading to beta-cortolone involves the reduction of cortisone to tetrahydrocortisone, followed by the 20β-reduction of tetrahydrocortisone. mdpi.comoup.comnih.gov This highlights that beta-cortolone formation is linked to the metabolic fate of cortisone, which is itself dependent on the activity of 11β-HSD enzymes that regulate the balance between active cortisol and inactive cortisone. oup.com

Research findings indicate that alterations in the ratios of cortisol and cortisone metabolites, including cortols and cortolones, can reflect changes in the activity of enzymes like 11β-HSD and 20β-HSD. nih.govresearchgate.netresearchgate.net For example, a decreased ratio of cortols/cortolones has been observed in certain conditions, suggesting altered activity in the pathways leading to these metabolites. nih.govoup.com

Precursor Steroids and Metabolic Intermediates in Beta-Cortolone Synthesis, notably 5β-tetrahydrocortisol

Intracrinology and Post-Receptor Metabolism of Glucocorticoids Relevant to Beta-Cortolone

Intracrinology refers to the local synthesis, metabolism, and action of steroids within specific tissues, independent of circulating hormone levels. While cortisol primarily acts through binding to the glucocorticoid receptor, its activity within cells can be modulated by intracellular metabolism. The interconversion of cortisol and cortisone by 11β-HSD enzymes is a prime example of intracrine regulation of glucocorticoid action. oup.comoup.com

Although beta-cortolone is generally considered an inactive metabolite destined for excretion, its formation is a consequence of the post-receptor metabolism of glucocorticoids. The enzymes involved in the conversion of cortisol and cortisone to their tetrahydro and 20-reduced derivatives, including beta-cortolone, are present within various tissues, particularly the liver, which is a major site of steroid metabolism. caymanchem.comsigmaaldrich.comnih.gov This intracellular metabolism effectively terminates the action of the active glucocorticoid (cortisol) and prepares the metabolites for elimination.

Integration within the Comprehensive Human Steroid Metabolome

Beta-cortolone is an integral part of the comprehensive human steroid metabolome, representing one of the many downstream products of glucocorticoid metabolism. The steroid metabolome encompasses a vast array of steroid hormones, precursors, and metabolites that are present in biological fluids and tissues. oup.commims.comfishersci.comnih.gov

Studies analyzing the human steroid metabolome have shown that the excretion of beta-cortolone can be influenced by various factors, including sex, age, and physiological or pathological conditions. caymanchem.comcaymanchem.comresearchgate.netplos.org For instance, altered urinary levels of beta-cortolone have been observed in conditions such as endometrial adenocarcinoma and major depression. caymanchem.comcaymanchem.comresearchgate.net

The presence and levels of beta-cortolone within the steroid metabolome reflect the activity of the enzymes involved in the later stages of glucocorticoid metabolism, particularly the 5β-reductase and 20β-HSD pathways acting on cortisone derivatives. mdpi.comoup.comnih.gov Studying beta-cortolone in the context of the wider steroid metabolome aids in understanding the complex interplay between different steroid pathways and diagnosing disorders of steroid biosynthesis and metabolism. oup.comnih.gov

Interactive Data Table: Major Urinary Cortisol and Cortisone Metabolites

MetabolitePrecursor(s)Key Metabolic Steps Involved
TetrahydrocortisolCortisol5β-reduction, 3-keto reduction
5α-TetrahydrocortisolCortisol5α-reduction, 3-keto reduction
TetrahydrocortisoneCortisone5β-reduction, 3-keto reduction
Alpha-CortolTetrahydrocortisol20α-reduction
Beta-CortolTetrahydrocortisol20β-reduction
Alpha-CortoloneTetrahydrocortisone20α-reduction
Beta-CortoloneTetrahydrocortisone20β-reduction
6β-HydroxycortisolCortisol6β-hydroxylation

This table illustrates the relationship between cortisol, cortisone, and some of their major urinary metabolites, including beta-cortolone, based on the metabolic transformations they undergo. oup.comnih.govoup.comjci.org

Detailed Research Findings:

Research utilizing urinary steroid metabolome analysis has provided detailed insights into the significance of beta-cortolone levels. For example, a study on postmenopausal women with endometrial adenocarcinoma reported decreased urinary levels of beta-cortolone compared to healthy controls. caymanchem.comcaymanchem.com Another study investigating steroid metabolism in patients with unipolar recurrent major depression found significantly decreased levels of beta-cortolone in both depressed women and men compared to controls. researchgate.net These findings suggest that altered beta-cortolone excretion may be associated with specific disease states, potentially reflecting underlying changes in glucocorticoid metabolism.

Investigating the Biological Role and Molecular Implications of Beta Cortolone

Classification within the Corticosteroid Metabolite Framework

Beta-cortolone is classified as a corticosteroid metabolite. Corticosteroids are a class of steroid hormones synthesized in the adrenal cortex hmdb.caloinc.org. These hormones are primarily transformed by cytochrome P450 enzymes hmdb.caloinc.org. Beta-cortolone is specifically a metabolite of cortisol (hydrocortisone), a major glucocorticoid caymanchem.com. It is formed from cortisol through a metabolic pathway involving 20β-hydroxysteroid dehydrogenase (20β-HSD), with 5β-tetrahydrocortisol serving as an intermediate caymanchem.com. Beta-cortolone belongs to the class of 21-hydroxysteroids, characterized by a hydroxyl group at the 21-position of the steroid backbone hmdb.cafoodb.ca. It is also categorized under hydroxysteroids and 11-oxosteroids hmdb.cafoodb.ca. Quantitatively, beta-cortolone is formed by the 20β-reduction of tetrahydrocortisone (B135524) (THE) nih.gov.

The structural formula of beta-cortolone is C₂₁H₃₄O₅, with a molecular weight of 366.5 g/mol biosynth.comcymitquimica.com. Its chemical name can include (5β)-3α,17,20R,21-tetrahydroxy-pregnan-11-one, among other synonyms reflecting its stereochemistry caymanchem.comcymitquimica.com.

Here is a summary of Beta-Cortolone's classification and properties:

PropertyValueSource
ClassificationCorticosteroid Metabolite, 21-hydroxysteroid, Hydroxysteroid, 11-oxosteroid hmdb.caloinc.orgfoodb.ca
Precursor HormoneCortisol caymanchem.comcymitquimica.comontosight.ai
Formation PathwayMetabolism of Cortisol via 20β-HSD and 5β-tetrahydrocortisol intermediate; 20β-reduction of Tetrahydrocortisone caymanchem.comnih.gov
Chemical FormulaC₂₁H₃₄O₅ caymanchem.combiosynth.comcymitquimica.com
Molecular Weight366.5 g/mol (Average) foodb.cabiosynth.comcymitquimica.com
PubChem CID245259 nih.gov

Contributions to Understanding Cortisol Regulatory Dynamics in Research Settings

Research involving beta-cortolone contributes to a deeper understanding of cortisol regulatory dynamics. Cortisol release is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, a neuroendocrine system crucial for stress response and homeostasis mdpi.comwikipedia.org. Cortisol undergoes extensive metabolism, and its metabolites, including beta-cortolone, provide insights into the activity of the enzymes involved in these pathways oup.com.

Research on cortisol metabolism, including the formation of metabolites like beta-cortolone, helps to elucidate how the body processes and eliminates cortisol, providing valuable data in studies of endocrine disorders and stress responses ontosight.aimdpi.com.

Insights into Systemic Steroid Hormone Balance through Beta-Cortolone Research

Alterations in the metabolic pathways that produce beta-cortolone can impact the levels of other steroid metabolites and potentially the precursor hormones themselves, thereby affecting systemic steroid hormone balance oup.comfrontiersin.org. For example, enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs), which are involved in the interconversion of cortisol and cortisone (B1669442), play a crucial role in modulating local and systemic glucocorticoid action nih.govfrontiersin.org. While beta-cortolone is a downstream metabolite, changes in its excretion pattern can indirectly indicate dysregulation in these upstream enzymatic activities or in cortisol production itself oup.comfrontiersin.org.

Studies investigating conditions associated with altered steroid profiles, such as certain types of cancer or endocrine disorders, have included beta-cortolone in their analysis to gain a more comprehensive picture of the steroid metabolome and its deviations from a balanced state caymanchem.com.

Theoretical Frameworks for Beta-Cortolone as a Molecular Messenger or Signaling Molecule in Metabolomics Research

In the realm of metabolomics research, theoretical frameworks suggest that metabolites, including steroid metabolites like beta-cortolone, could potentially act as molecular messengers or signaling molecules hmdb.cafoodb.cahmdb.canih.gov. Metabolomics involves the large-scale study of small molecules (metabolites) within biological systems to provide a snapshot of metabolic processes nih.govcmbio.io.

While the primary role of beta-cortolone is understood to be that of a cortisol inactivation product, the presence of metabolites in biological fluids and tissues raises questions about potential secondary roles caymanchem.comnih.gov. In metabolomics, the identification and quantification of metabolites like beta-cortolone can serve as biomarkers, reflecting the state of metabolic pathways and potentially indicating disease states or responses to stimuli nih.gov.

The concept of metabolites as signaling molecules is an active area of research. Metabolites can interact with receptors, influence enzyme activity, or modulate gene expression, thereby affecting cellular processes nih.gov. Although specific signaling functions for beta-cortolone are not extensively documented, its structural similarity to active steroids and its presence as a consistent metabolite of cortisol in various biological contexts support the theoretical possibility of it having, or being indicative of, signaling roles within complex biological networks. Metabolomics studies aim to identify such potential roles by analyzing comprehensive metabolic profiles and correlating them with phenotypic changes nih.govcmbio.io.

Advanced Analytical Methodologies for Beta Cortolone Research

Quantitative Profiling of Beta-Cortolone and Related Steroids

Quantitative profiling of steroid metabolites provides valuable insights into metabolic pathways and potential enzymatic deficiencies. Both GC-MS and LC-MS/MS are utilized for this, each offering distinct advantages.

GC-MS is a well-established technique for analyzing complex mixtures of steroids in biological samples, particularly urine. It allows for comprehensive profiling of numerous steroid metabolites, including Beta-Cortolone. The method typically involves extraction, enzymatic hydrolysis of conjugated steroids, and derivatization before GC-MS analysis. Derivatization is crucial in GC-MS to increase volatility and thermal stability of the steroids, as well as to improve chromatographic separation and mass spectrometric detection. researchgate.netmdpi.com Common derivatization methods target hydroxyl and ketone groups within the steroid structure. researchgate.netencyclopedia.pub

GC-MS, often coupled with selected-ion monitoring (SIM) or multiple-reaction monitoring (MRM), provides high sensitivity and selectivity for detecting and quantifying specific steroid metabolites. researchgate.netd-nb.info For instance, Beta-Cortolone can be identified by its characteristic fragmentation ions. researchgate.netendocrine-abstracts.org Studies have successfully used GC-MS for targeted analysis of urinary steroid hormones and metabolites, including Beta-Cortolone, in various contexts, such as investigating cortisol metabolism. d-nb.info Comprehensive two-dimensional gas chromatography (GCxGC) coupled to high-resolution, high mass accuracy time-of-flight mass spectrometry (HR-TOFMS) offers enhanced separation and sensitivity for steroid analysis. gcms.cz

LC-MS/MS has emerged as a powerful and often preferred technique for the quantitative analysis of steroids, including Beta-Cortolone. nih.govnih.govsci-hub.se This method offers advantages such as minimal sample preparation compared to GC-MS (sometimes avoiding derivatization altogether) and the ability to analyze less volatile or thermally labile compounds. researchgate.net LC-MS/MS allows for the simultaneous identification and quantification of multiple steroids due to its specificity and sensitivity. nih.govnih.gov

For Beta-Cortolone quantification using LC-MS/MS, samples typically undergo enzymatic hydrolysis (for conjugated forms) and solid-phase extraction (SPE) for purification. nih.gov The purified extract is then separated on an LC column, often a C18 column with small particles for improved resolution, before detection and quantification by a triple quadrupole mass spectrometer in positive ion mode. nih.gov This approach has demonstrated excellent chromatographic resolution, even for stereo-isomers like alpha- and Beta-Cortolone. nih.gov LC-MS/MS methods have been validated for the quantitative profiling of numerous endogenous corticosteroids in urine, achieving sufficient sensitivity for various applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Urinary Steroid Profiles

Methodological Considerations in Sample Preparation and Derivatization for Steroid Analysis

Effective sample preparation is critical for accurate steroid analysis by GC-MS and LC-MS/MS. Biological matrices like urine are complex, containing numerous endogenous compounds that can interfere with the analysis. nih.gov

Typical sample preparation steps for urinary steroids include extraction, often using solid-phase extraction (SPE) cartridges (e.g., C18), to isolate the steroids from the matrix. researchgate.netmdpi.comd-nb.infonih.gov Enzymatic hydrolysis, commonly using β-glucuronidase, is performed to cleave glucuronide conjugates, which are the predominant form of many steroid metabolites excreted in urine, including Beta-Cortolone. mdpi.comd-nb.infonih.gov

Derivatization is a key step in GC-MS analysis of steroids. It involves chemically modifying functional groups, such as hydroxyl and ketone groups, to improve their chromatographic behavior and detection by MS. researchgate.netencyclopedia.pub Common derivatization reagents include methoxyamine hydrochloride (for ketone groups) and silylation reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) (for hydroxyl groups). researchgate.netmdpi.comgcms.cz Dual derivatization targeting both hydroxyl and ketone groups is often employed for comprehensive steroid profiling by GC-MS. mdpi.com While less frequently required in LC-MS, derivatization can sometimes be used to enhance ionization efficiency or chromatographic separation for specific steroids. researchgate.net

Validation and Performance Characteristics of Beta-Cortolone Analytical Assays

Validation of analytical methods for Beta-Cortolone is essential to ensure the reliability, accuracy, and precision of the results. Method validation typically involves assessing several performance characteristics. nih.govgmpinsiders.comeuropa.eu

Key performance characteristics include:

Accuracy: The closeness of the measured value to the true value. nih.govgmpinsiders.com

Precision: The degree of agreement among individual measurements when the method is applied repeatedly to homogeneous samples. nih.govgmpinsiders.com This includes within-run and between-run precision.

Specificity/Selectivity: The ability of the method to uniquely measure the analyte in the presence of other components in the sample matrix. nih.govgmpinsiders.com This is particularly important for distinguishing between closely related steroid isomers. nih.gov

Sensitivity: The ability to detect and quantify the analyte at low concentrations. nih.gov This is assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ). gmpinsiders.com

Linearity and Range: The ability to obtain results that are directly proportional to the concentration of the analyte over a defined range. gmpinsiders.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. gmpinsiders.com

For Beta-Cortolone analytical assays, validation studies have demonstrated good accuracy and precision. nih.govresearchgate.net For instance, an LC-MS/MS method for quantifying 21 endogenous corticosteroids, including Beta-Cortolone, reported precision (% CV) between 1.7-7.8% and accuracy (% bias) between 95.1-105.4% within calibration ranges of 0.5-200 ng/mL. nih.govresearchgate.net Limits of quantification for corticosteroids in urine have been reported in the range of 0.5 to 2.0 ng/mL using LC-MS/MS. nih.govresearchgate.net Validation protocols often follow guidelines from regulatory bodies to ensure the method is fit for its intended purpose. nih.govgmpinsiders.comeuropa.eu

Challenges and Innovations in Steroid Metabolomics for Beta-Cortolone Studies

Steroid metabolomics, the comprehensive analysis of the steroid profile in biological systems, presents unique challenges. The structural similarity of many steroid isomers, including those related to Beta-Cortolone (e.g., alpha-Cortolone, Beta-Cortol, alpha-Cortol), makes their separation and accurate identification difficult. gcms.cznih.govbham.ac.uk The wide dynamic range of steroid concentrations in biological samples also poses analytical hurdles.

Innovations in mass spectrometry-based techniques are addressing these challenges. High-resolution mass spectrometry (HRMS) and comprehensive two-dimensional gas chromatography (GCxGC) coupled with HRMS offer improved separation power and the ability to differentiate isobaric and isomeric steroids. gcms.cz The development of more sensitive and specific LC-MS/MS methods with optimized chromatography continues to enhance the ability to quantify a wider range of steroid metabolites simultaneously. nih.govnih.gov

Furthermore, advancements in data processing and statistical analysis, including the application of machine learning, are crucial for handling the complex datasets generated in steroid metabolomics studies. nih.gov These computational approaches aid in identifying significant changes in steroid profiles and potential biomarkers. nih.gov The use of stable isotope-labeled internal standards is also a common practice to improve the accuracy and reliability of quantitative steroid analysis.

Despite these advances, challenges remain in standardizing methods across laboratories and establishing comprehensive reference ranges for various populations and conditions. The complexity of steroid metabolic pathways and the influence of genetic and environmental factors also contribute to the complexity of interpreting steroid metabolomics data.

Research Findings and Contextual Studies Involving Beta Cortolone

Beta-Cortolone in Studies of Adrenal Steroid Biosynthesis and Metabolism

Beta-Cortolone is recognized as an end product in the metabolic pathway of cortisol. caymanchem.com Its formation is part of the broader process of glucocorticoid metabolism, which primarily occurs in the liver.

Alterations in Beta-Cortolone Levels in Contexts of Endocrine Dysregulation Research

Research has indicated that levels of Beta-Cortolone can be altered in conditions involving endocrine dysregulation. For instance, studies on Addison disease, a disorder of adrenal insufficiency, have examined the urinary cortisol metabolome, which includes Beta-Cortolone. caymanchem.com While the search results mention improved urinary cortisol metabolome in a study of dual-release hydrocortisone (B1673445) in Addison disease, specific details about how Beta-Cortolone levels are altered in this context are not explicitly detailed in the provided snippets beyond its inclusion in the metabolome studied. caymanchem.com

Observations of Urinary Beta-Cortolone Excretion in Specific Research Cohorts

Urinary excretion of steroid metabolites, including Beta-Cortolone, is a common method for assessing steroid metabolism in vivo. Studies have analyzed Beta-Cortolone levels in the urine of different patient populations.

Research on Postmenopausal Women and Beta-Cortolone Metabolome (e.g., studies related to endometrial adenocarcinoma)

Studies have investigated the urinary steroid profiles in postmenopausal women, particularly in the context of conditions like endometrial adenocarcinoma. Research has shown that urinary levels of Beta-Cortolone are significantly lower in postmenopausal women with endometrial adenocarcinoma compared to age-matched control groups without the condition. caymanchem.comresearchgate.netnih.gov This suggests that altered Beta-Cortolone excretion might be associated with endometrial adenocarcinoma in this population.

The following table summarizes findings on urinary Beta-Cortolone levels in postmenopausal women with and without endometrial adenocarcinoma based on available data:

CohortUrinary Beta-Cortolone LevelsSignificance
Postmenopausal Women with AdenocarcinomaSignificantly Lowerp < 0.05 researchgate.net
Postmenopausal Women without AdenocarcinomaHigher

Studies on Diabetic Patients and Steroid Metabolite Excretion Patterns

The following table presents a summary of urinary Beta-Cortolone excretion findings in diabetic patients compared to controls:

CohortGenderUrinary Beta-Cortolone ExcretionSignificance
Diabetic PatientsWomenSignificantly Morep < 0.0001 plos.org
Healthy ControlsWomenLower
Diabetic PatientsMenNo significant changens plos.org
Healthy ControlsMen

Investigations in Neuroendocrine Function and Beta-Cortolone Levels (e.g., major depression studies)

The relationship between steroid metabolites and neuroendocrine function has been explored in various conditions, including major depression. As mentioned in Section 5.1.2, a study on patients with unipolar recurrent major depression found significantly decreased levels of urinary Beta-Cortolone in both depressed men and women compared to control groups. researchgate.net This finding suggests that altered Beta-Cortolone levels may be associated with the neuroendocrine changes observed in major depression. Additionally, a study on transgender and gender non-conforming youth found negative associations between gender dysphoria and levels of both alpha-cortolone and Beta-Cortolone in urine. eurospe.org

Comparative Steroid Metabolomics in Non-Human Biological Systems (e.g., teleost fish, carp (B13450389) models)

Studies investigating the steroid metabolome in teleost fish have identified Beta-Cortolone as one of the metabolites present. In rainbow trout, Beta-Cortolone was identified as a major biliary conjugated steroid following stress. It appeared in a list of metabolites that included tetrahydrocortisone (B135524), 20β-cortolone, tetrahydrocortisol (B1682764), 5β-dihydrocortisone, cortisol, and cortisone (B1669442), in order of their quantitative importance in bile 4 hours after stress. clinisciences.com

Cortolone (B145581) has also been detected in metabolomics studies involving carp models. Research on the liver metabolomics of Qingtian paddy field carp (Cyprinus carpio var qingtianensis) under thermal stress identified Cortolone as one of the metabolites wikidata.org. Similarly, metabolomics studies on largemouth bass (Micropterus salmoides) and grass carp (Ctenopharyngodon idellus) investigating the dietary effects of Clostridium autoethanogenum protein also reported the presence of Cortolone nih.govwikidata.org. These findings indicate that Cortolone is a component of the steroid metabolome in various carp species and can be influenced by environmental factors like temperature or dietary changes.

Research on Endogenous Metabolite Concentrations Associated with Xenobiotic Interactions

Research into the interaction between xenobiotics and endogenous metabolites, including steroids, is an important area of study. Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present wikidata.org. The body metabolizes xenobiotics through processes that can involve enzymes also responsible for the metabolism of endogenous compounds like steroids nih.govalfa-chemistry.com.

While specific research detailing the changes in Beta-Cortolone endogenous metabolite concentrations in teleost fish or carp models directly associated with xenobiotic interactions was not extensively available in the provided search results, the metabolic fate of related steroids in the context of xenobiotic processing in other organisms provides relevant information. For instance, Cortolone-3-glucuronide is a human metabolite of cortolone. Its formation in the liver by UDP glucuronosyltransferase is part of a process used to assist in the excretion of toxic substances, drugs, or other compounds that cannot be used as an energy source nih.gov. This highlights a pathway by which cortolone, a closely related compound to Beta-Cortolone, can be involved in the body's response to and elimination of foreign substances through conjugation, which is a common phase II metabolism pathway for xenobiotics alfa-chemistry.comnih.govcenmed.com.

Chemical Synthesis and Derivatives of Beta Cortolone in Research

Chemical Synthesis Approaches for Beta-Cortolone and its Conjugates

The chemical synthesis of Beta-Cortolone and its conjugates is crucial for providing standards for analytical methods and for exploring their biological activities. Beta-Cortolone is a metabolite formed during the in vivo metabolism of cortisone (B1669442) and cortisol nih.gov. The synthesis of glucuronidated metabolites, such as the C-3 beta-D-glucosiduronates of Beta-Cortolone, has been described in chemical literature nih.gov. These syntheses often involve multi-step processes starting from precursor steroids. For instance, the chemical synthesis of C-3 beta-D-glucosiduronates of cortolone (B145581) and Beta-Cortolone, which are normal excretory products in humans, has been reported nih.gov. These conjugates are characterized as free acids (or salts), methyl esters, and polyacetate methyl esters nih.gov.

The synthesis of steroid conjugates, including glucuronides, often employs specific coupling reactions of protected glucuronides tandfonline.com. The introduction of the glucuronyl residue, for example at the C-3 position, can be achieved using reactions like the Koenigs-Knorr reaction researchgate.net. Key intermediates in the synthesis of glucuronidated cortolone and Beta-Cortolone can include diacetates of related cortol (B45002) and cortolone compounds researchgate.net.

Glucuronidated Metabolites of Beta-Cortolone and Their Research Significance

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of steroids and other compounds, facilitating their excretion from the body hyphadiscovery.com. Beta-Cortolone undergoes glucuronidation, primarily at the 3-position, forming Beta-Cortolone-3-glucuronide ontosight.ai. This conjugation is catalyzed by UDP-glucuronosyltransferase enzymes in the liver ontosight.ai.

Research into glucuronidated metabolites also involves understanding the enzymes responsible for their formation and hydrolysis. Beta-glucuronidase, a lysosomal acid hydrolase, is responsible for the deconjugation of beta-D-glucuronides researchgate.netnih.gov. The activity of this enzyme and the levels of glucuronidated metabolites can be relevant in various physiological and pathological processes researchgate.netnih.gov.

Structural Analogs and Related Pregnane (B1235032) Derivatives in Academic Inquiry

Beta-Cortolone belongs to the class of pregnane derivatives, which are a large group of C21 steroids thieme-connect.comresearchgate.net. Academic inquiry into Beta-Cortolone often involves the study of its structural analogs and other related pregnane derivatives to understand the relationship between structure and biological activity.

Related pregnane derivatives include other cortisol metabolites such as cortolone (alpha-cortolone), tetrahydrocortisol (B1682764) (5β-tetrahydrocortisol), and tetrahydrocortisone (B135524) nih.govnih.gov. Cortolone is an isomer of Beta-Cortolone, differing in the configuration of the hydroxyl group at the 20-position nih.gov. Tetrahydrocortisol and tetrahydrocortisone are precursors in the metabolic pathway leading to cortolone and Beta-Cortolone caymanchem.comnih.gov.

Research on pregnane derivatives extends to compounds isolated from natural sources and those synthesized in the laboratory thieme-connect.comresearchgate.neteurekaselect.comeurekaselect.comresearchgate.net. These studies aim to identify compounds with potential biological activities, such as anti-hyperlipidemic or anti-oxidant properties eurekaselect.com. Chemical synthesis approaches are used to create novel pregnane derivatives and modify existing ones to explore their chemical properties and potential applications eurekaselect.comresearchgate.net. Techniques like NMR spectroscopy and mass spectrometry are essential for the structural elucidation of these compounds thieme-connect.comeurekaselect.com.

The academic inquiry into structural analogs and related pregnane derivatives contributes to a broader understanding of steroid chemistry, metabolism, and potential therapeutic uses of these compounds.

Future Directions and Emerging Areas in Beta Cortolone Research

Advancements in High-Throughput Profiling of Beta-Cortolone in Complex Biological Matrices

Significant progress is being made in developing high-throughput methods for profiling steroid metabolites, including Beta-Cortolone, in complex biological matrices such as urine, serum, and plasma. Traditionally, gas chromatography–mass spectrometry (GC-MS) was the standard for comprehensive urine steroid metabolite profiling. oup.comnih.gov However, ultra-HPLC–tandem mass spectrometry (UHPLC-MS/MS) has increasingly become the method of choice for serum steroid analysis, offering advantages over immunoassays due to reduced cross-reactivity. oup.comnih.gov

Recent years have seen the emergence of multi-steroid mass spectrometry analysis, expanding beyond single steroid measurements to encompass a wider range of metabolites in serum, plasma, and urine. oup.comnih.gov Novel technological developments are facilitating the creation of high-throughput multi-steroid profiling methods that are nearing clinical application. oup.comnih.gov These advancements are crucial for analyzing the complex steroid metabolome, which can provide detailed insights into alterations in steroid flow and output indicative of underlying conditions. researchgate.net

Specifically for Beta-Cortolone, LC-MS-based profiling assays have been developed and validated to detect and compare cortisol metabolites, including Beta-Cortolone, in serum. nih.gov Efficient quantitative profiling methods for urinary steroids using LC-MS/MS have also been validated, capable of simultaneously determining a high number of steroids, including phase II metabolites like glucuronides. researchgate.net These methods offer improved sensitivity and robustness, with validated accuracy and precision for quantifying endogenous corticosteroids. researchgate.net The separation of stereoisomers, such as alpha-/beta-cortolone, has been achieved with symmetrical peaks using techniques like ultra-performance liquid chromatography (UPLC). researchgate.netcambridge.org

The combination of mass spectrometry-based steroid profiling with machine learning-based data analysis is creating powerful discovery tools, collectively termed steroid metabolomics. oup.comnih.gov This approach is highly suited for diagnostic biomarker identification and has facilitated the elucidation of novel steroid pathways and their roles in human disease. oup.comnih.govresearchgate.net High-throughput mass spectrometry imaging (MSI) technology is also emerging, allowing for the simultaneous visualization of the spatial distribution of small metabolite molecules in tissues, which could be valuable for understanding metabolic processes in various organs. nih.gov

Elucidating Underexplored Biological Functions of Beta-Cortolone in Experimental Models

While Beta-Cortolone is recognized as a metabolite of cortisol, its specific biological functions beyond being an excretion product are still considered underexplored. nih.gov Research using experimental models is key to understanding these potential roles.

Studies utilizing targeted metabolomics approaches in experimental models and patient cohorts are beginning to shed light on the contexts in which Beta-Cortolone levels are altered, suggesting potential biological significance. For instance, urinary levels of Beta-Cortolone were found to be decreased in postmenopausal women with endometrial adenocarcinoma compared to healthy controls. caymanchem.com In a study of children and adolescents with obesity and insulin (B600854) resistance, the activity of enzymes involved in steroid metabolism, which would affect metabolites like Beta-Cortolone, was assessed using ratios involving cortolones and tetrahydrocortisol (B1682764)/tetrahydrocortisone (B135524). frontiersin.org Another study investigating the urine metabolome of female ME/CFS patients following exertion identified cortolone (B145581) glucuronide as one of the significantly altered corticosteroids. mdpi.com

Beta-Cortolone has also been included in metabolite panels being investigated as potential biomarkers for the early detection of diseases. In a study on non-muscle invasive bladder cancer (NMIBC), a panel including Beta-Cortolone, 6-ketoestriol, 3-hydroxy-cis-5-tetradecenoylcarnitine, tetrahydrocorticosterone, and heptylmalonic acid showed predictive ability to distinguish low-grade NMIBC from healthy controls with a notable AUC. frontiersin.orgresearchgate.netresearchgate.net This suggests that while its direct biological function might be subtle, its presence and concentration in biological fluids can serve as an indicator of underlying physiological or pathological states.

Future research in experimental models could focus on manipulating the levels of enzymes involved in Beta-Cortolone formation, such as 20β-hydroxysteroid dehydrogenase (20β-HSD), to observe the downstream effects on cellular processes and signaling pathways. caymanchem.com Investigating its interaction with steroid receptors or other cellular targets in various cell lines or animal models could reveal previously unknown biological activities. Studies in specific disease models where corticosteroid metabolism is known to be perturbed could help define the role of Beta-Cortolone in disease progression or resolution.

Methodological Improvements for Comprehensive Steroid Metabolome Mapping

Comprehensive mapping of the steroid metabolome, including Beta-Cortolone, requires continuous improvement in analytical methodologies. Current efforts are focused on enhancing the sensitivity, specificity, and throughput of techniques to capture the full complexity of steroid metabolism in biological samples.

Mass spectrometry-based methods, particularly LC-MS and GC-MS, remain central to steroid metabolome analysis. nih.govoup.com Recent advances include the development of methods capable of quantifying a large number of endogenous gluco- and mineralo-corticosteroids and progestins in a single analytical run. researchgate.net Sample preparation techniques, such as enzymatic hydrolysis with beta-glucuronidase and solid-phase extraction or liquid-liquid extraction, are being refined to improve the recovery of a wide range of steroids and their metabolites from matrices like urine. researchgate.net

Chromatographic separation techniques, such as UHPLC, are being optimized to achieve baseline separation of numerous steroids, including stereoisomers like alpha-/beta-cortolone, which is critical for accurate quantification. researchgate.netcambridge.org The use of different ionization modes in mass spectrometry can also expand the coverage of detected metabolites. acs.org

Beyond targeted profiling, untargeted metabolomics approaches are being applied to explore the broader steroid landscape and identify unexpected alterations. oup.com The integration of advanced data analysis techniques, including machine learning, is essential for processing the large and complex datasets generated by high-throughput methods, enabling the identification of metabolic signatures associated with specific conditions. oup.comnih.govresearchgate.netnih.gov

Future methodological improvements may involve the development of novel derivatization strategies to enhance the ionization and detection of specific steroid classes, including less abundant metabolites. Miniaturization of sample preparation and analytical platforms could further increase throughput and reduce sample volume requirements. The development of standardized protocols for sample collection and preparation across different biological matrices is also crucial to ensure comparability and reproducibility of steroid metabolomic studies. mdpi.comnih.gov Ultimately, the goal is to achieve a truly comprehensive and quantitative map of the steroid metabolome that can be applied to a wide range of research questions and clinical applications.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Beta-Cortolone?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. For multi-factorial experiments, use ANOVA with post-hoc Tukey tests, ensuring power analysis (α=0.05, β=0.2) to determine sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.